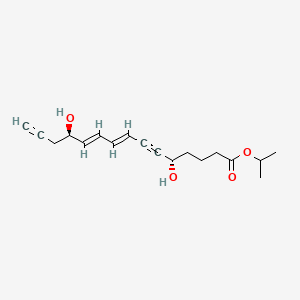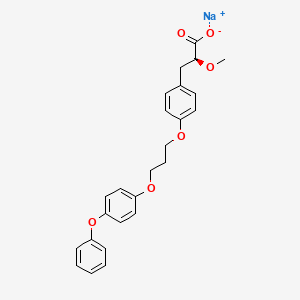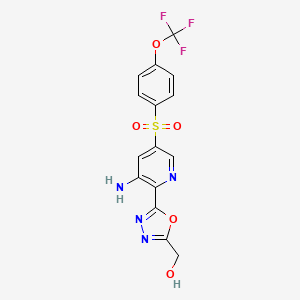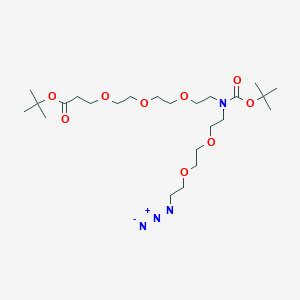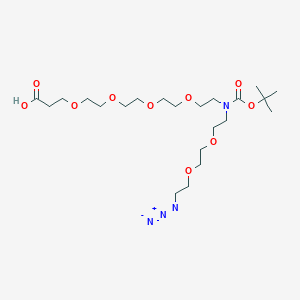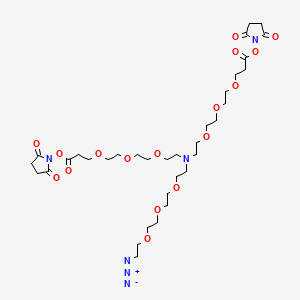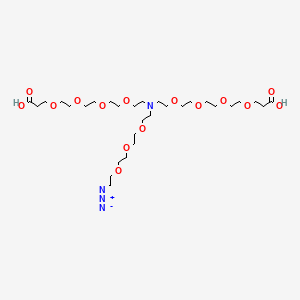
NCT-505
Vue d'ensemble
Description
NCT-505 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It has an IC50 value of 7 nM, making it highly effective in inhibiting ALDH1A1. This compound is known for its weak inhibition of other aldehyde dehydrogenase isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1 .
Applications De Recherche Scientifique
NCT-505 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes.
Biology: this compound is used to investigate the role of ALDH1A1 in various biological processes, including stem cell differentiation and cancer cell metabolism.
Medicine: The compound is being explored for its potential therapeutic applications in treating diseases such as cancer, where ALDH1A1 plays a critical role in drug resistance and tumor progression.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ALDH1A1 .
Mécanisme D'action
NCT-505 exerts its effects by selectively inhibiting the activity of ALDH1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. By inhibiting ALDH1A1, this compound disrupts these pathways, leading to the accumulation of toxic aldehydes and subsequent cell death. This mechanism is particularly effective in targeting cancer cells that rely on ALDH1A1 for survival and proliferation .
Safety and Hazards
The safety information for “2231079-74-4 (Free base)” includes a signal word of "Warning" . The hazard statements include H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .
Relevant Papers The relevant paper for “2231079-74-4 (Free base)” is "Yang SM, et al. J Med Chem. 2018 Jun 14;61 (11):4883-4903" .
Méthodes De Préparation
The synthesis of NCT-505 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core quinoline-based structure.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity
Analyse Des Réactions Chimiques
NCT-505 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Comparaison Avec Des Composés Similaires
NCT-505 is unique in its high selectivity and potency for ALDH1A1 compared to other inhibitors. Similar compounds include:
NCT-506: Another selective inhibitor of ALDH1A1 with similar properties but different structural features.
Disulfiram: A broader ALDH inhibitor that targets multiple isoforms and has been used in the treatment of alcohol dependence.
673A and CM037: Other ALDH inhibitors that have shown effectiveness in preclinical models of cancer
This compound stands out due to its high selectivity for ALDH1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Propriétés
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: this compound is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of this compound and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that this compound could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that this compound can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that this compound could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where this compound could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of this compound and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of this compound to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on this compound and what future studies are needed?
A4: The current research on this compound primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

